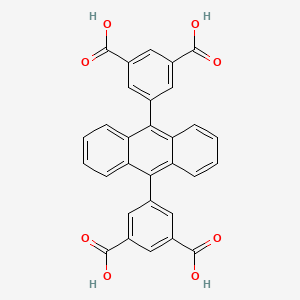

5,5'-(Anthracene-9,10-diyl)diisophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

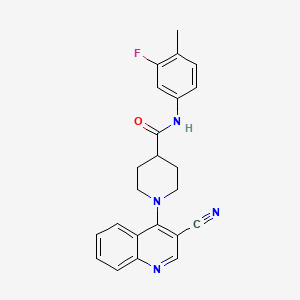

5,5’-(Anthracene-9,10-diyl)diisophthalic acid: is an organic compound with the molecular formula C30H18O8 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two isophthalic acid groups attached to the 9 and 10 positions of the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Anthracene-9,10-diyl)diisophthalic acid typically involves the reaction of anthracene with isophthalic acid derivatives under specific conditions. One common method is the solvothermal reaction , where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of the desired product with high purity and yield .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar solvothermal techniques. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,5’-(Anthracene-9,10-diyl)diisophthalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

Substitution: The aromatic rings of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: 5,5’-(Anthracene-9,10-diyl)diisophthalic acid is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand and form coordination complexes with metal ions. These MOFs have applications in gas storage, catalysis, and separation processes .

Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its structural properties make it a potential candidate for the development of new drugs or diagnostic agents, although specific applications are still under investigation .

Industry: In the industrial sector, 5,5’-(Anthracene-9,10-diyl)diisophthalic acid is explored for its use in the production of advanced materials, such as polymers and nanocomposites. These materials can have enhanced mechanical, thermal, and optical properties .

Mechanism of Action

The mechanism of action of 5,5’-(Anthracene-9,10-diyl)diisophthalic acid largely depends on its application. In the context of MOFs, the compound acts as a ligand, coordinating with metal ions to form stable frameworks. The anthracene core provides rigidity and stability, while the isophthalic acid groups facilitate coordination with metal centers .

Comparison with Similar Compounds

- 5,5’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)diisophthalic acid

- 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid

- Diphenylethyne-3,3’,5,5’-tetracarboxylic acid (PCN-14)

Comparison: Compared to similar compounds, 5,5’-(Anthracene-9,10-diyl)diisophthalic acid is unique due to its specific structural arrangement and the presence of two isophthalic acid groups. This configuration enhances its ability to form stable coordination complexes and contributes to its versatility in various applications .

Properties

IUPAC Name |

5-[10-(3,5-dicarboxyphenyl)anthracen-9-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O8/c31-27(32)17-9-15(10-18(13-17)28(33)34)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29(35)36)14-20(12-16)30(37)38/h1-14H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFGWZVJZPTKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does H4ADIP contribute to the fluorescence properties of MOFs?

A: H4ADIP exhibits ligand-based blue emission. [] When incorporated into lanthanide-based coordination polymers, it can transfer energy to lanthanide ions, resulting in enhanced or quenched fluorescence depending on the interaction with analytes. For instance, a Gadolinium-based CP with H4ADIP demonstrated fluorescence quenching in the presence of Uranyl ions (UO22+) and 2-Thiazolidinethione-4-carboxylic acid (TTCA) but showed fluorescence enhancement upon the addition of phosphate ions (PO43-). [] This behavior highlights H4ADIP's potential in developing luminescent sensors.

Q2: Can you explain the "in situ ligand formation" observed with H4ADIP during MOF synthesis and its significance?

A: Researchers observed that H4ADIP can be generated in situ from 5,5'-(anthracene-9,10-diyl)diisophthalic acid (H4DPATC) during the solvothermal synthesis of a Uranyl Organic Framework (UOF). [] This in situ transformation suggests a potential pathway for modifying ligand structure within the reaction environment, potentially leading to MOFs with unique properties.

Q3: How does the structure of H4ADIP influence the stability and porosity of the resulting MOFs?

A: The rigid anthracene core and the multiple coordination sites of the isophthalic acid groups in H4ADIP contribute to the formation of robust frameworks. [] Studies have shown that incorporating H4ADIP into 2D supramolecular organic frameworks (SOFs) through hydrogen bonding resulted in enhanced stability and permanent porosity upon desolvation. [] This stability is attributed to the polycatenated structure formed by the interlocking of 2D honeycomb-like layers. []

Q4: What are the potential applications of H4ADIP-based MOFs in sensing?

A: The luminescent properties of H4ADIP-based MOFs make them promising candidates for sensing applications. For example, a Terbium-based MOF with H4ADIP exhibited high selectivity and sensitivity as a turn-on and blue-shift fluorescence sensor for acidic amino acids (L-aspartate and L-glutamine) and cations (Al3+ and Ga3+). [] The observed sensing mechanism involved energy transfer and absorbance-caused enhancement (ACE) due to interactions between the MOF and the analytes. []

Q5: Are there any computational studies on H4ADIP and its derived MOFs?

A: Yes, quantum chemistry calculations were employed to understand the structure and properties of H4ADIP-based SOFs. [] These calculations provided insights into the mechanical properties of the materials, including their soft deformation modes and low-energy vibration modes, offering valuable information for predicting their behavior and potential applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2719245.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)

![2-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2719249.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2719252.png)

![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2719259.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2719264.png)